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Compound of Interest

Compound Name: FGFR-IN-13

Cat. No.: B12367332

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "FGFR-IN-13" did not yield a well-characterized inhibitor. Therefore,
these application notes feature Infigratinib (also known as BGJ398), a potent and selective
pan-FGFR inhibitor, as a representative compound for designing and executing experiments
targeting the FGFR signaling pathway.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that,
when aberrantly activated through mutations, amplifications, or fusions, can drive the growth
and proliferation of various cancers. Infigratinib is a small molecule inhibitor that selectively
targets FGFR1, FGFR2, and FGFR3, making it a critical tool for investigating FGFR-driven
malignancies and developing targeted therapies. These application notes provide detailed
protocols for in vitro and in vivo studies using Infigratinib to assess its anti-tumor activity and
elucidate its mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Infigratinib against FGFR isoforms and
various cancer cell lines. This data is crucial for selecting appropriate model systems and
designing experiments with relevant dose concentrations.

Table 1: Infigratinib Inhibitory Activity against FGFR Isoforms
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Target Assay Type IC50 (nM) Reference(s)
FGFR1 Cell-Free Assay 0.9 [1112]

FGFR2 Cell-Free Assay 14 [11[2]

FGFR3 Cell-Free Assay 1.0 [1112]

FGFR4 Cell-Free Assay 60 [2]

VEGFR2 Cell-Free Assay 180 [1]

Table 2: Infigratinib IC50 Values in Cancer Cell Lines

FGFR
Cell Line Cancer Type . IC50 (nM) Reference(s)
Alteration
FGFR3
RT112 Bladder Cancer ) 5 [1]
Overexpression
FGFR3
RT4 Bladder Cancer ) 30 [1]
Overexpression
FGFR3
SW780 Bladder Cancer ] 32 [1]
Overexpression
FGFR3
JMSU1 Bladder Cancer ) 15 [1]
Overexpression
Endometrial )
AN3-CA FGFR2 Mutation 39 [2]
Cancer

Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition
by Infigratinib. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and
autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and
PI3K-AKT pathways, which are critical for cell proliferation and survival. Infigratinib inhibits this
initial phosphorylation step.
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FGFR signaling pathway and inhibition by Infigratinib.
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Experimental Workflow: In Vitro Analysis

The following diagram outlines a typical workflow for assessing the in vitro efficacy of
Infigratinib.
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General experimental workflow for in vitro studies.

Experimental Protocols
Cell Viability Assay (MTT/MTS)

This protocol determines the concentration of Infigratinib that inhibits cell growth by 50%
(1C50).

Materials:

e Cancer cell lines with known FGFR alterations
e Complete culture medium

e 96-well plates

« Infigratinib (stock solution in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
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e DMSO (for MTT assay)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

o Compound Treatment: Prepare serial dilutions of Infigratinib in complete culture medium.
Remove the medium from the wells and add 100 pL of the medium containing different
concentrations of the inhibitor. Include a vehicle control (medium with DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
e MTT/MTS Addition:

o For MTT: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4
hours at 37°C.

o For MTS: Add 20 puL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
o Absorbance Measurement:

o For MTT: Carefully remove the medium and add 100 pL of DMSO to each well to dissolve
the formazan crystals. Measure the absorbance at 570 nm.

o For MTS: Measure the absorbance at 490 nm.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR Signhaling

This protocol is used to assess the effect of Infigratinib on the phosphorylation of FGFR and its
downstream signaling proteins.

Materials:
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o Cancer cell lines

o 6-well plates

« Infigratinib

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and running buffer

 PVDF membrane

» Blocking buffer (5% BSA in TBST)

e Primary antibodies:

o

Phospho-FGFR (Tyr653/654)

o Total FGFR

o Phospho-ERK1/2 (Thr202/Tyr204)

o Total ERK1/2

o Phospho-AKT (Ser473)

o Total AKT

o GAPDH or B-actin (loading control)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:
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o Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with
various concentrations of Infigratinib for 2-6 hours.

e Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a PVDF membrane.

e Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C,
followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room
temperature.

» Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

Experimental Workflow: In Vivo Analysis

The following diagram illustrates the workflow for evaluating the in vivo anti-tumor efficacy of
Infigratinib using xenograft models.

‘When tumors reach
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General experimental workflow for in vivo xenograft studies.

In Vivo Tumor Xenograft Model
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This protocol describes a general procedure for assessing the anti-tumor activity of Infigratinib
in a mouse xenograft model. Infigratinib has shown anti-tumor activity in mouse and rat
xenograft models of human tumors with activating FGFR2 or FGFRS3 alterations.[3][4]

Materials:

e Immunocompromised mice (e.g., nude or SCID)

e Cancer cell line with a known FGFR alteration

o Matrigel (optional)

« Infigratinib formulation for oral administration

¢ Vehicle control

o Calipers

o Animal balance

Procedure:

e Cell Preparation and Implantation: Resuspend tumor cells in a mixture of sterile PBS and
Matrigel (optional) and inject subcutaneously into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
every 2-3 days. The formula for tumor volume is (Length x Width?2) / 2.

o Treatment Initiation: When tumors reach an average volume of 100-200 mm3, randomize the
mice into treatment and control groups.

e Drug Administration: Administer Infigratinib orally (e.g., by gavage) at a predetermined dose
and schedule (e.g., daily). The control group receives the vehicle.

e Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to
assess efficacy and toxicity.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://go.drugbank.com/drugs/DB11886
https://www.pharmacompass.com/chemistry-chemical-name/infigratinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time
point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for
further analysis, such as western blotting or immunohistochemistry, to confirm target
engagement and downstream signaling inhibition.

These protocols provide a foundational framework for the preclinical evaluation of Infigratinib.
Researchers should optimize these protocols based on the specific cell lines and animal
models used in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12367332?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/bgj398-nvp-bgj398.html
https://www.medchemexpress.com/NVP-BGJ398.html
https://go.drugbank.com/drugs/DB11886
https://www.pharmacompass.com/chemistry-chemical-name/infigratinib
https://www.pharmacompass.com/chemistry-chemical-name/infigratinib
https://www.benchchem.com/product/b12367332#experimental-design-for-fgfr-in-13-studies
https://www.benchchem.com/product/b12367332#experimental-design-for-fgfr-in-13-studies
https://www.benchchem.com/product/b12367332#experimental-design-for-fgfr-in-13-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b12367332?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

